1-(4-methyl-1H-imidazol-5-yl)ethanone

Medicinal Chemistry Nucleoside Synthesis Regioselective Glycosylation

Select this regiospecific 5-acetyl-4-methylimidazole (CAS 23328-91-8) to eliminate isomer risk in kinase inhibitor programs. The unique 4-methyl-5-acetyl substitution pattern is mandatory for constructing imidazolone scaffolds targeting CDC7 and DYRK1A/CLK1/CLK4 kinases, and enables regiospecific ribosylation for nucleoside analog synthesis. Generic imidazole derivatives or regioisomers (e.g., 2-acetyl-4-methyl, CAS 2524-90-5) cannot substitute without compromising downstream molecular architecture and biological target engagement. Supplied at ≥98% purity to ensure assay reproducibility and synthetic yield in multi-step medicinal chemistry workflows.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 23328-91-8
Cat. No. B1626473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methyl-1H-imidazol-5-yl)ethanone
CAS23328-91-8
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)C(=O)C
InChIInChI=1S/C6H8N2O/c1-4-6(5(2)9)8-3-7-4/h3H,1-2H3,(H,7,8)
InChIKeyHUKNDBAKSCHISX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methyl-1H-imidazol-5-yl)ethanone (CAS 23328-91-8): A Critical Heterocyclic Intermediate for Kinase Inhibitor and Bioactive Imidazole Synthesis


1-(4-Methyl-1H-imidazol-5-yl)ethanone (CAS 23328-91-8) is a substituted imidazole derivative with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . This compound features a methyl group at the 4-position and an acetyl group at the 5-position of the imidazole ring. It is primarily utilized as a key building block and intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors, imidazolone derivatives, and other bioactive heterocycles [1][2]. Its structural specificity enables its use as a regiospecific precursor in complex organic syntheses, distinguishing it from other imidazole isomers and derivatives [3].

Why Generic Substitution Fails for 1-(4-Methyl-1H-imidazol-5-yl)ethanone: Regioisomeric and Functional Group Specificity in Imidazole Chemistry


Substituting 1-(4-methyl-1H-imidazol-5-yl)ethanone with a generic imidazole derivative or a close regioisomer is scientifically unsound due to the precise positioning of the acetyl and methyl groups, which dictates distinct reactivity and downstream molecular architecture. The 5-acetyl,4-methyl substitution pattern (vs. the 2-acetyl,4-methyl isomer CAS 2524-90-5) determines the compound's ability to undergo specific transformations, such as regiospecific ribosylation [1] or formation of unique imidazolone scaffolds [2]. Even subtle changes in the imidazole substitution pattern lead to different molecular geometries and electronic properties, which profoundly impact biological target engagement in kinase inhibition [3][4].

Quantitative Differentiation Evidence: 1-(4-Methyl-1H-imidazol-5-yl)ethanone vs. Structural Analogs in Synthesis and Application


Regiospecific Ribosylation: Differentiating 5-Acetyl-4-methylimidazole from the 2-Acetyl Isomer in Nucleoside Synthesis

1-(4-Methyl-1H-imidazol-5-yl)ethanone (5-acetyl-4-methylimidazole) demonstrates a unique reactivity in regiospecific ribosylation compared to its 2-acetyl-4-methylimidazole isomer. The 5-acetyl group enables condensation with protected ribofuranose to yield a specific protected riboside intermediate, a key step in synthesizing coenzyme analogs. This regioselectivity is absent in the 2-acetyl isomer due to steric and electronic differences at the imidazole ring [1].

Medicinal Chemistry Nucleoside Synthesis Regioselective Glycosylation

Precursor to Imidazolone-Based Kinase Inhibitors: Structural Prerequisite for CDC7 and DYRK1A/CLK1 Inhibition

The 1-(4-methyl-1H-imidazol-5-yl)ethanone scaffold is a direct precursor for imidazolone derivatives that have been patented as inhibitors of protein kinases such as CDC7, DYRK1A, CLK1, and CLK4 [1][2]. In contrast, the 2-acetyl isomer does not appear in these patent families, suggesting the 5-acetyl substitution is a critical structural requirement for the subsequent chemical transformations leading to active imidazolones. This class-level inference is based on the specific disclosure of the 5-yl regioisomer as a starting material or key intermediate in the synthetic routes.

Kinase Inhibition Cancer Therapeutics Imidazolone Synthesis

Physicochemical Property Differentiation: Predicted pKa and Density vs. 2-Acetyl Isomer

Predicted physicochemical properties highlight significant differences between the 5-acetyl-4-methyl and 2-acetyl-4-methyl isomers. While both share the same molecular formula (C6H8N2O, MW 124.14), the 2-acetyl isomer (CAS 2524-90-5) has predicted values of pKa 12.04 ± 0.10 and density 1.141 ± 0.06 g/cm³ . Although specific experimental data for the 5-acetyl isomer are less reported, its distinct substitution pattern implies different pKa and density, which influence solubility, permeability, and reactivity in biological systems. The lack of direct comparative experimental data limits this to a class-level inference based on isomeric substitution effects.

Physicochemical Properties Medicinal Chemistry Compound Selection

Synthetic Utility in Imidazolone Formation: Human Neutrophil Elastase (HNE) Inhibitor Scaffold

The compound serves as a building block for imidazolone derivatives that exhibit human neutrophil elastase (HNE) inhibitory properties [1]. The specific 4-methyl-5-acetyl substitution pattern is integral to forming the imidazolone core, a structure distinct from those derived from other regioisomers. This class-level inference is supported by patent literature that explicitly includes imidazole ketones of this substitution type as starting materials for HNE inhibitors [1].

Inflammation Neutrophil Elastase Imidazolone Therapeutics

Comparative Commercial Availability and Purity: 5-Acetyl vs. 2-Acetyl Isomer

Commercial availability data indicates that 1-(4-methyl-1H-imidazol-5-yl)ethanone (CAS 23328-91-8) is offered by specialized suppliers with a typical purity of NLT 98% . In contrast, the 2-acetyl isomer (CAS 2524-90-5) is more widely available from major distributors, with purities often specified as 95% or higher . This difference in supplier landscape and purity grades may influence procurement decisions, particularly for applications requiring high-purity starting materials or where specific regioisomer sourcing is critical.

Chemical Procurement Commercial Availability Purity Specifications

Validated Application Scenarios for 1-(4-Methyl-1H-imidazol-5-yl)ethanone in Medicinal Chemistry and Pharmaceutical R&D


Synthesis of Imidazolone-Based Kinase Inhibitors (CDC7, DYRK1A/CLK1)

This compound is an essential building block for preparing imidazolone derivatives that act as inhibitors of protein kinases, including CDC7 and the DYRK1A/CLK1/CLK4 family. Patent literature explicitly outlines synthetic routes utilizing this regioisomer to access these pharmacologically active imidazolones, which are under investigation for cancer and neurodegenerative disease therapies [1][2].

Regiospecific Synthesis of Nucleoside Analogs and Coenzyme Mimics

The 5-acetyl substitution pattern enables regiospecific ribosylation to form protected ribosides, key intermediates for nucleoside analog synthesis. This application is critical for developing coenzyme analogs and modified nucleosides with potential as antiviral or anticancer agents [3].

Preparation of Human Neutrophil Elastase (HNE) Inhibitors

The compound is a direct precursor to imidazolone derivatives with human neutrophil elastase inhibitory properties. These inhibitors are relevant for treating inflammatory diseases where HNE plays a pathological role. The specific 4-methyl-5-acetyl substitution is required to form the correct imidazolone scaffold as disclosed in patent WO2016097193A1 [4].

High-Purity Intermediate for Complex Heterocycle Synthesis

With commercial availability at ≥98% purity, this compound is suited for use as a high-purity starting material in multi-step syntheses where minimizing impurities is critical for yield and final product quality. This is particularly relevant in medicinal chemistry laboratories and pharmaceutical R&D where compound integrity directly impacts assay reliability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-methyl-1H-imidazol-5-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.